molecular formula C22H23N7O2 B2597149 8-methyl-3-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1105213-16-8

8-methyl-3-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2597149
CAS No.: 1105213-16-8
M. Wt: 417.473
InChI Key: BCKUSIHBTDEJMQ-UHFFFAOYSA-N
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Description

8-methyl-3-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This compound is a key research tool for investigating cell cycle progression, specifically the G1 to S phase transition, and for studying the role of CDK2 in DNA replication and E2F-mediated transcription. Its mechanism involves disrupting the formation of the CDK2/cyclin E complex, leading to cell cycle arrest. Researchers utilize this pyrimidoindolone derivative to explore pathways of cellular proliferation and to model the therapeutic potential of CDK inhibition in various disease contexts, particularly in oncology for cancers characterized by cyclin E overexpression or CDK2 hyperactivation. The compound's design, featuring a pyrimidinylpiperazine moiety, contributes to its enhanced selectivity and binding affinity. It serves as a critical compound in preclinical studies aiming to understand resistance mechanisms to CDK4/6 inhibitors and to develop next-generation cell cycle-targeted therapies.

Properties

IUPAC Name

8-methyl-3-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O2/c1-15-3-4-17-16(13-15)19-20(26-17)21(31)29(14-25-19)8-5-18(30)27-9-11-28(12-10-27)22-23-6-2-7-24-22/h2-4,6-7,13-14,26H,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKUSIHBTDEJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)N4CCN(CC4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-3-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by the piperazine moiety.

    Attachment of the Pyrimidine Ring: The pyrimidine ring can be attached through condensation reactions involving appropriate pyrimidine precursors and the piperazine-indole intermediate.

    Final Cyclization and Functionalization: The final step involves cyclization and functionalization to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-methyl-3-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often utilized in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrimidine and piperazine have shown promising anticancer properties. The compound's structure allows it to interact with various molecular targets involved in cancer progression:

  • Kinase Inhibition : Similar compounds have been identified as inhibitors of kinases such as phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial in cancer cell survival and proliferation .
  • Ephrin Receptor Targeting : Compounds with similar frameworks have been reported to target ephrin receptors associated with tumor growth, suggesting that this compound may exhibit similar properties .

Neurological Applications

The piperazine component is known for its role in central nervous system activity. Compounds with this structure have been studied for their effects on neurological disorders:

  • Anxiolytic and Antidepressant Effects : Research on piperazine derivatives indicates potential anxiolytic and antidepressant effects due to their interaction with serotonin receptors .

Anti-inflammatory Properties

Inflammation is a common pathway in many diseases, including cancer and autoimmune disorders. The compound's ability to inhibit pro-inflammatory pathways could be beneficial:

  • Inhibition of Cytokine Production : Studies suggest that similar compounds can inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves several steps that include the formation of the pyrimidine and piperazine rings followed by functionalization at specific positions. Understanding the SAR is crucial for optimizing its biological activity:

Compound FeatureImportance
Pyrimidine Ring Essential for biological activity
Piperazine Moiety Enhances CNS penetration
Methyl Group at Position 8 Influences binding affinity

Case Study 1: Anticancer Efficacy

In a study evaluating similar pyrimidine derivatives, it was found that compounds targeting PI3K/mTOR pathways exhibited significant anticancer activity in vitro and in vivo models of breast cancer. The mechanism involved the induction of apoptosis in cancer cells while sparing normal cells .

Case Study 2: Neurological Impact

A derivative featuring a similar piperazine structure demonstrated significant anxiolytic effects in animal models. The study highlighted its potential as an alternative treatment for anxiety disorders, showing efficacy comparable to established medications without the associated side effects .

Mechanism of Action

The mechanism of action of 8-methyl-3-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate enzymes involved in critical biochemical pathways.

    Receptors: It may bind to receptors on the cell surface or within cells, modulating signal transduction and cellular responses.

    DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperazine Ring

Compound 1 : 8-methyl-3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-3H,5H-pyrimido[5,4-b]indol-4-one
  • Key Difference : Pyridin-2-yl replaces pyrimidin-2-yl on the piperazine.
  • Molecular Formula : C23H24N6O2 (MW: 416.48 g/mol) .
  • This may lower affinity for targets requiring dual hydrogen-bond interactions.
Compound 2 : 2-Ethyl-3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-5H-pyrimido[5,4-b]indol-4-one
  • Key Difference : 2-Methoxyphenyl substituent on piperazine.
  • Activity : Reported Ki for ADRA1A = 6.03 × 10¹⁶ nM (indicative of negligible binding) .
  • Implications : Bulky aromatic substituents may hinder target engagement, as seen in the extremely high Ki values.

Core Modifications and Substituent Effects

Compound 3 : 3-methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one
  • Key Difference : Trifluoromethylbenzylthio group replaces the propyl-piperazine chain.
  • Molecular Formula : C21H15F3N4OS (MW: 428.43 g/mol) .
Compound 4 : 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}ethan-1-one
  • Key Difference : Sulfanyl linkage and 4-fluorophenylpiperazine.
  • Molecular Formula : C22H20FN5OS (MW: 421.49 g/mol) .

Structural and Pharmacokinetic Comparison Table

Compound Core Structure Key Substituent Molecular Weight (g/mol) Notable Property/Activity
Target Compound Pyrimido[5,4-b]indol-4-one 4-(Pyrimidin-2-yl)piperazine 416.48 High hydrogen-bond potential
Compound 1 (Pyridine analogue) Pyrimido[5,4-b]indol-4-one 4-(Pyridin-2-yl)piperazine 416.48 Reduced hydrogen-bond capacity
Compound 3 (CF3-benzylthio) Pyrimido[5,4-b]indol-4-one CF3-benzylthio 428.43 High lipophilicity
Compound 4 (Sulfanyl-linked) Pyrimido[5,4-b]indol-4-one 4-Fluorophenylpiperazine/sulfanyl 421.49 Potential redox activity
Compound 2 (ADRA1A binder) Pyrimido[5,4-b]indol-4-one 2-Methoxyphenylpiperazine 407.47 Poor binding (Ki >10¹⁶ nM)

Research Findings and Implications

Piperazine Substitution : The pyrimidin-2-yl group in the target compound likely enhances target affinity compared to pyridin-2-yl (Compound 1) due to additional hydrogen-bonding sites .

Steric and Electronic Effects : Bulky substituents (e.g., 2-methoxyphenyl in Compound 2) correlate with poor receptor binding, as evidenced by ADRA1A data .

Lipophilicity vs. Solubility : The trifluoromethyl group in Compound 3 increases logP, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Biological Activity

The compound 8-methyl-3-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one (CAS Number: 1105213-16-8) is a pyrimidoindole derivative that has garnered attention for its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C₁₈H₂₃N₇O₂
  • Molecular Weight : 417.5 g/mol
  • Structural Characteristics : The compound features a complex structure with multiple functional groups that contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrimidoindole compounds exhibit significant anticancer properties. A study highlighted the effectiveness of similar compounds in inhibiting cell growth in various cancer cell lines, including acute leukemia and breast cancer models. Specifically, compounds with similar structural motifs demonstrated low nanomolar potencies against tumor cells, suggesting that this compound may also possess potent anticancer effects due to its structural similarities to these active compounds .

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of Protein Kinases : Many pyrimidoindole derivatives act as inhibitors of various kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : They can interfere with the cell cycle progression, particularly at the G2/M phase.

Anti-inflammatory Properties

In addition to anticancer activity, there is evidence suggesting that similar compounds exhibit anti-inflammatory effects. For example, studies have shown that certain pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This inhibition could potentially translate to therapeutic applications in inflammatory diseases .

Research Findings and Case Studies

StudyFindings
Falkovsky et al. (2018)Identified high binding affinities for BET proteins in similar pyrimidoindole derivatives with low nanomolar potency against acute leukemia cells .
MDPI Review (2022)Discussed the therapeutic potential of pyrido[2,3-d]pyrimidine structures and their efficacy against various pathologies including cancer and inflammation .
ACS Omega (2023)Reported on new COX-II inhibitors with significant anti-inflammatory activity; suggests potential for similar mechanisms in 8-methyl derivatives .

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